2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine
Description
2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a triazole-pyridine moiety
Properties
IUPAC Name |
2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N7/c1-9-20-12(14(15,16)17)6-13(21-9)19-7-10-8-24(23-22-10)11-2-4-18-5-3-11/h2-6,8H,7H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTVOTWATONWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CN(N=N2)C3=CC=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group. The triazole-pyridine moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include trifluoromethylating agents, coupling reagents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of a hydrogen atom with the nucleophile.
Scientific Research Applications
2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole-pyridine moiety can form hydrogen bonds and coordinate with metal ions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-chloropyrimidin-4-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine imparts unique properties, such as increased lipophilicity and metabolic stability. This makes the compound more effective in penetrating cell membranes and more resistant to metabolic degradation, enhancing its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
